molecular formula C21H16N4O4 B11402045 7-(2,4-dimethoxyphenyl)-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

7-(2,4-dimethoxyphenyl)-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

Cat. No.: B11402045
M. Wt: 388.4 g/mol
InChI Key: NCDAWHNNEWGXQW-UHFFFAOYSA-N
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Description

This compound is a fascinating member of the triazatricyclo[8.4.0.03,8]tetradeca family. Its complex structure combines a bicyclic core with multiple heterocyclic rings, making it intriguing for both synthetic chemists and researchers in various fields.

Preparation Methods

Synthetic Routes:

    Method 1: One synthetic route involves the condensation of appropriate precursors, such as and , followed by cyclization under specific conditions.

    Method 2: Another approach utilizes a multistep sequence starting from simpler building blocks, ultimately leading to the desired compound.

Reaction Conditions:

  • Cyclization reactions often require carefully controlled temperature, solvent, and catalyst selection.
  • Protecting groups may be necessary to prevent unwanted side reactions during synthesis.

Industrial Production:

  • While industrial-scale production details are proprietary, companies typically optimize the synthetic route for efficiency, yield, and cost-effectiveness.

Chemical Reactions Analysis

    Oxidation: The compound can undergo oxidation reactions, yielding various derivatives.

    Reduction: Reduction processes can modify its functional groups.

    Substitution: Substituents on the aromatic rings can be replaced using appropriate reagents.

    Major Products: These reactions lead to diverse products, including analogs with altered pharmacological properties.

Scientific Research Applications

    Medicinal Chemistry: Researchers explore its potential as an anticancer agent due to its unique structure and potential interactions with cellular targets.

    Biological Studies: It may serve as a probe for investigating biological pathways or protein interactions.

    Materials Science: Its conjugated system makes it interesting for organic electronics and optoelectronic applications.

Mechanism of Action

    Targets: The compound likely interacts with specific proteins or enzymes involved in cellular processes.

    Pathways: Further studies are needed to elucidate the exact pathways affected by this compound.

Comparison with Similar Compounds

Properties

Molecular Formula

C21H16N4O4

Molecular Weight

388.4 g/mol

IUPAC Name

7-(2,4-dimethoxyphenyl)-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

InChI

InChI=1S/C21H16N4O4/c1-12-5-4-8-24-18(12)23-19-15(21(24)27)9-13(11-22)20(26)25(19)16-7-6-14(28-2)10-17(16)29-3/h4-10H,1-3H3

InChI Key

NCDAWHNNEWGXQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=O)N3C4=C(C=C(C=C4)OC)OC)C#N

Origin of Product

United States

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